molecular formula C14H24O5Si B1592544 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane CAS No. 247244-66-2

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane

Cat. No. B1592544
CAS RN: 247244-66-2
M. Wt: 300.42 g/mol
InChI Key: OSCFXCTVDHAMJL-UHFFFAOYSA-N
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Description

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (BTMSP) is a highly versatile organic compound that has been used for a variety of applications in the scientific and industrial fields. BTMSP is a siloxypropane derivative, which is composed of three carbon atoms, two oxygen atoms, and two silicon atoms. It is a colorless liquid at room temperature and has a boiling point of 180°C. BTMSP has been widely used in the synthesis of polymers, in the production of coatings and adhesives, and in the manufacture of pharmaceuticals. It is also used as a cross-linking agent for biopolymers, as a catalyst for the polymerization of monomers, and as a plasticizer for polymers.

Scientific Research Applications

Dental Resin Development

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is actively researched in the development of dental resins. Studies have focused on creating BPA-free dental resin systems, such as the urethane dimethacrylate monomer/1,6-bis(2'-methacryloyoxy-ethoxycarbonyl-amino)-2,4,4-trimethylhexane/triethyleneglycol dimethacrylate (UDMTA/UDMA/TEGDMA) system. These systems aim to replace traditional Bis-GMA/TEGDMA dental resins. Their physicochemical properties, such as double bond conversion, volumetric shrinkage, water sorption and solubility, flexural strength, and modulus, have been extensively studied, showing potential for use in dental materials (Yu, Liu, Liu, & He, 2014).

Network Structure in Resin Systems

Research has been conducted on the network structure of Bis-GMA- and UDMA-based resin systems. The study measured double bond conversion, leachable portion, and analyzed network formation. It was found that the amount of base monomer significantly influenced these properties. The study is vital for optimizing properties like crosslinking and network structure for the development of durable dental materials (Floyd & Dickens, 2006).

Improvement in Dental Composites

Improvements in properties like polymerization shrinkage (PS), water sorption, and extent of polymerization (Ep) have been observed in studies mixing Bis-GMA with low viscosity CH3Bis-GMA comonomers. This research suggests significant advancements in dental composite materials (Pereira, Nunes, & Kalachandra, 2002).

Analysis of Dental Monomer Solutions

Studies involving the analysis of dental monomer solutions, such as the hydrolysis/condensation reaction of trialkoxysilanes in various dental monomers, have been conducted. This research provides insights into the molecular mass distribution and structures of oligomers in dental applications (Farahani, Wallace, Antonucci, & Guttman, 2006).

Synthesis of Bis(trimethylsiloxy)-Compounds

Research on the synthesis and properties of bis(trimethylsiloxy)-ether compounds, including variants like 1,3-bis(trimethylsiloxy)-2,2-dimethylpropane, contributes to the understanding of these compounds' characteristics and potential applications in various fields (Liu & Yahg, 1964).

Copolymerization and Crosslinking Studies

Investigations into the swelling, thermal, and morphological characteristics of copolymers of methyl methacrylate and 1,3-bis-(methacryloxymethyl)-1,1,3,3-tetramethyl disiloxane have been conducted. These studies are crucial in understanding the material's behavior for potential applications (Yang & Peppas, 1983).

properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCFXCTVDHAMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621539
Record name 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247244-66-2
Record name 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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